4'-Fluorochalcone

Overview

Description

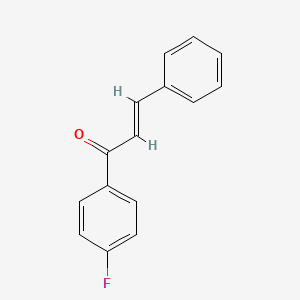

4’-Fluorochalcone is a chemical compound with the molecular formula C15H11FO. It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Fluorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of 4’-Fluorochalcone may involve solvent-free methods to minimize waste and environmental impact. This can be achieved by grinding the reactants together in the presence of a base, eliminating the need for solvents and reducing the generation of hazardous materials .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluorochalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert 4’-Fluorochalcone into its corresponding alcohols or alkanes.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4’-Fluorochalcone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Due to its biological activities, 4’-Fluorochalcone is studied for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4’-Fluorochalcone involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This can lead to the inhibition of enzymes, modulation of signaling pathways, and disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

- 4’-Chlorochalcone

- 4’-Methoxychalcone

- 4’-Methylchalcone

Comparison: 4’-Fluorochalcone is unique due to the presence of the fluorine atom, which imparts distinct physical and chemical properties. The fluorine atom’s high electronegativity and small atomic radius enhance the compound’s biological activity and stability compared to its analogs with different substituents .

Biological Activity

4'-Fluorochalcone is a synthetic compound belonging to the chalcone family, characterized by a fluorine atom at the para position of the aromatic ring. This modification can significantly enhance the biological activity of chalcones, making them promising candidates for therapeutic applications. This article explores the biological activities of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by relevant studies and data.

- IUPAC Name: (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one

- Molecular Formula: C15H11FO

- Molecular Weight: 226.25 g/mol

- Appearance: Yellow crystalline powder

- Melting Point: Approximately 87°C

The presence of the fluorine atom is known to enhance membrane permeability and biological activity compared to non-fluorinated analogs.

Anti-Cancer Properties

Chalcones, including this compound, have demonstrated significant anti-cancer properties through various mechanisms:

- Induction of Apoptosis: Studies indicate that chalcones can trigger programmed cell death in cancer cells. For instance, 4'-amino-4-fluorochalcone has shown promising results against gastric cancer cell lines with an IC50 value of 7.44 µM, outperforming standard treatments like 5-fluorouracil (MIC = 29.19 µM) .

- Inhibition of Cell Proliferation: Research has shown that chalcones can inhibit the proliferation of various cancer cell lines. For example, in tests involving human colon cancer cell lines (HT-29, LS180), certain chalcone derivatives exhibited IC50 values ranging from 1.43 to 1.98 µg/mL .

Anti-Inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties:

- Enzyme Inhibition: Compounds like 4'-amino-4-fluorochalcone have been identified as potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases . This inhibition suggests potential therapeutic applications in treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial potential of chalcones has gained attention due to rising antibiotic resistance:

- Broad-Spectrum Activity: Studies have reported that this compound exhibits antimicrobial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's efficacy against fungi such as Candida albicans has also been noted .

Comparative Analysis of Chalcone Derivatives

The following table summarizes key properties and activities of various chalcone derivatives compared to this compound:

| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| Chalcone | Basic structure | Moderate | Moderate | Moderate |

| This compound | Fluorinated chalcone | High (IC50 = 7.44 µM) | Broad-spectrum | Strong (MPO inhibition) |

| 2',4'-Dichlorochalcone | Halogenated chalcone | Increased | Moderate | Moderate |

| 3-Fluorochalcone | Fluorinated chalcone | Moderate | Similar | Moderate |

Case Studies

- Gastric Cancer Treatment:

- Inflammation and MPO Inhibition:

-

Antimicrobial Efficacy:

- A comparative study showed that fluorinated chalcones displayed enhanced antimicrobial activity against resistant strains of bacteria and fungi, indicating their potential role in combating infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4'-Fluorochalcone, and how can purity (>98%) be validated experimentally?

- Methodological Answer : The synthesis of this compound typically involves Claisen-Schmidt condensation between 4-fluorobenzaldehyde and acetophenone derivatives under basic conditions. Post-synthesis, purity is validated using HPLC (≥98% purity threshold) and melting point analysis (79–80°C) . Nuclear magnetic resonance (NMR), including , , and spectra, is critical for structural confirmation. For example, NMR peaks at δ −113 to −115 ppm confirm fluorine substitution .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies require controlled experiments assessing degradation under factors like temperature (e.g., 25°C vs. 4°C), humidity, and light exposure. Techniques include:

- Chromatography : HPLC to monitor degradation products.

- Spectroscopy : FTIR to detect functional group alterations.

- Thermogravimetric Analysis (TGA) : To determine thermal decomposition thresholds (e.g., boiling point 358°C at 760 mmHg) .

Q. What structural analogs of this compound have been studied, and how do substitutions impact physicochemical properties?

- Methodological Answer : Modifications like methoxy or halogen substitutions alter logP (lipophilicity) and bioactivity. For example:

Advanced Research Questions

Q. How does this compound suppress NF-κB-mediated inflammation, and what experimental models validate its mechanism?

- Methodological Answer : In RAW 264.7 macrophage cells, this compound derivatives inhibit NF-κB nuclear translocation by blocking IκBα phosphorylation. Key steps:

In vitro assays : Measure TNF-α/IL-6 levels via ELISA after LPS stimulation.

Western blotting : Quantify phosphorylated IκBα and p65 subunit.

Molecular docking : Simulate binding affinity to NF-κB p50/p65 heterodimers.

Studies show IC values <10 μM in adjuvant-induced arthritis models .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Strategies include:

- Pharmacokinetic Profiling : Assess plasma half-life using LC-MS/MS.

- Metabolite Identification : Use hepatic microsomes to detect phase I/II metabolites.

- Formulation Optimization : Nanoencapsulation to enhance solubility (logP = 4.23 suggests high lipophilicity) .

For example, low oral bioavailability in rodents may necessitate intraperitoneal administration for therapeutic effects .

Q. What computational methods predict the bioactivity of this compound derivatives against novel targets?

- Methodological Answer :

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values.

- Molecular Dynamics (MD) : Simulate binding stability to targets like COX-2 or iNOS.

- ADMET Prediction : Use SwissADME to forecast absorption and toxicity.

Studies on 3,4,5-trimethoxy-4′-fluorochalcone demonstrate predictive accuracy (R > 0.85) for anti-inflammatory activity .

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., 10–100 μM).

- Principal Component Analysis (PCA) : Identify toxicity biomarkers in metabolomic datasets .

Q. Guidelines for Methodological Rigor

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNQSJQWRINEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032077 | |

| Record name | 4'-Fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-10-0 | |

| Record name | 4'-Fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.